
6-Bromo-2,3-difluorobenzaldehyde: A Technical
Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 6-Bromo-2,3-difluorobenzaldehyde

Cat. No.: B1336277 Get Quote

For researchers, scientists, and drug development professionals, 6-Bromo-2,3-
difluorobenzaldehyde is a key building block in the synthesis of novel compounds for the

pharmaceutical and agrochemical industries. This versatile aromatic aldehyde, characterized

by its bromine and dual fluorine substitutions, offers unique reactivity for creating complex

molecules. This in-depth guide provides a comprehensive overview of its commercial

availability, physicochemical properties, synthesis, and applications, including detailed

experimental protocols and workflow visualizations.

Commercial Availability and Properties
6-Bromo-2,3-difluorobenzaldehyde is readily available from several major chemical

suppliers, ensuring a stable supply for research and development needs. It is typically offered

in purities of 98% or higher.

Physicochemical and Supplier Data
The key properties and commercial sources of this compound are summarized below for easy

reference and comparison.
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Property Value
Supplier Availability &
Purity

CAS Number 360576-04-1
Thermo Scientific Chemicals

(98%)[1]

Molecular Formula C₇H₃BrF₂O Fisher Scientific (98%)[2]

Molecular Weight 221.00 g/mol Oakwood Chemical (98%)[3]

Appearance
White to cream or pale brown

crystals, powder, or fused solid
CP Lab Safety (min 98%)[4]

Melting Point 38.5-44.5 °C P212121 Store (>96%)

Boiling Point 225.7 °C

IUPAC Name
6-bromo-2,3-

difluorobenzaldehyde

SMILES FC1=C(F)C(C=O)=C(Br)C=C1

InChI Key
LAVPYRPTHABUAD-

UHFFFAOYSA-N

Synthesis and Reactivity
While specific synthetic routes for 6-bromo-2,3-difluorobenzaldehyde are not extensively

detailed in publicly available literature, analogous syntheses of similar brominated and

fluorinated benzaldehydes suggest that a common method involves the ortho-lithiation of a

corresponding bromo-difluorobenzene precursor followed by formylation.

A plausible synthetic pathway is outlined below. This generalized protocol is based on

established methods for the synthesis of similar compounds, such as 4-bromo-2,6-

difluorobenzaldehyde.[5]

General Synthetic Protocol: Ortho-lithiation and
Formylation
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This procedure describes a general method for the synthesis of a bromodifluorobenzaldehyde

from a bromodifluorobenzene precursor.

Materials:

1-Bromo-2,3-difluorobenzene (or other suitable precursor)

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

N,N-Dimethylformamide (DMF)

Hydrochloric acid (HCl), aqueous solution

Ethyl acetate

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Dissolve the 1-bromo-2,3-difluorobenzene precursor in anhydrous THF in a flame-dried,

three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add a solution of n-BuLi or LDA in an appropriate solvent dropwise to the reaction

mixture, maintaining the temperature below -70 °C.

Stir the mixture at -78 °C for a specified time (typically 30 minutes to 2 hours) to allow for the

formation of the lithiated intermediate.

Slowly add anhydrous DMF dropwise to the reaction mixture, again maintaining a low

temperature.
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Allow the reaction to stir at -78 °C for an additional period (e.g., 1-3 hours) and then

gradually warm to 0 °C.

Quench the reaction by carefully adding a dilute aqueous solution of HCl.

Extract the aqueous layer with ethyl acetate.

Combine the organic extracts and wash with water and then brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using an appropriate

eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Generalized Synthesis Workflow

1-Bromo-2,3-difluorobenzene

Ortho-lithiation with n-BuLi or LDA in THF at -78°C

Formylation with DMF at -78°C

Aqueous Workup and Extraction

Column Chromatography

6-Bromo-2,3-difluorobenzaldehyde

Click to download full resolution via product page

A generalized workflow for the synthesis of 6-Bromo-2,3-difluorobenzaldehyde.

Applications in Organic Synthesis
The presence of both a reactive aldehyde group and a bromo substituent makes 6-bromo-2,3-
difluorobenzaldehyde a valuable intermediate for constructing more complex molecules,

particularly through carbon-carbon bond-forming reactions. It is frequently employed in cross-

coupling reactions such as the Suzuki-Miyaura coupling.
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Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds. The

bromine atom on the 6-bromo-2,3-difluorobenzaldehyde can be selectively coupled with a

variety of arylboronic acids in the presence of a palladium catalyst.

The following is a generalized protocol for the Suzuki-Miyaura coupling of an aryl halide with an

arylboronic acid, which can be adapted for 6-bromo-2,3-difluorobenzaldehyde.

Materials:

6-Bromo-2,3-difluorobenzaldehyde (1 equivalent)

Arylboronic acid (1.2-1.5 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

Ethyl acetate

Water

Brine

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

In a Schlenk flask, combine 6-bromo-2,3-difluorobenzaldehyde, the arylboronic acid, the

palladium catalyst, and the base.

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

Add the degassed solvent system via syringe.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
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Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with water and extract with ethyl acetate.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or

sodium sulfate.

Filter and concentrate the solution under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.
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Suzuki-Miyaura Coupling Workflow

6-Bromo-2,3-difluorobenzaldehyde

Reaction Setup under Inert Atmosphere

Arylboronic Acid Pd Catalyst & Base Solvent System

Heating (80-110°C)

Aqueous Workup & Extraction

Column Chromatography

Biaryl Product

Click to download full resolution via product page

A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Data
While a comprehensive, publicly available dataset of spectroscopic information for 6-bromo-
2,3-difluorobenzaldehyde is limited, some suppliers indicate the availability of NMR, HPLC,

and LC-MS data upon request.[6] For structurally similar compounds, the aldehyde proton

typically appears as a singlet around 10 ppm in the ¹H NMR spectrum. The aromatic protons

will exhibit complex splitting patterns due to coupling with each other and with the fluorine
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atoms. In the ¹³C NMR spectrum, the carbonyl carbon is expected in the downfield region

(around 190 ppm), and the carbon atoms bonded to fluorine will show characteristic C-F

coupling.

Biological and Medicinal Chemistry Applications
The utility of 6-bromo-2,3-difluorobenzaldehyde lies in its role as a precursor to more

complex molecules with potential biological activity. The difluorinated phenyl ring is a common

motif in medicinal chemistry, often introduced to modulate the physicochemical properties of a

drug candidate, such as its metabolic stability and binding affinity.

While no specific biological signaling pathways have been directly associated with 6-bromo-
2,3-difluorobenzaldehyde itself, its derivatives are of interest in the development of central

nervous system (CNS) drugs and antipsychotic medications.[7] For instance, related bromo-

carbazole derivatives have been investigated for their neuroprotective properties.

The general workflow for utilizing this compound in a drug discovery context is illustrated below.
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Drug Discovery Application Workflow

6-Bromo-2,3-difluorobenzaldehyde

Synthesis of Derivatives (e.g., via Suzuki Coupling)

Biological Screening (e.g., Enzyme Assays, Cell-based Assays)

Hit Identification

Lead Optimization

Drug Candidate

Click to download full resolution via product page

A simplified workflow for the application of 6-Bromo-2,3-difluorobenzaldehyde in drug
discovery.

In conclusion, 6-Bromo-2,3-difluorobenzaldehyde is a commercially accessible and

synthetically valuable building block for researchers in organic synthesis, medicinal chemistry,

and materials science. Its unique combination of functional groups allows for the strategic

construction of novel and complex molecular architectures. The provided protocols and

workflows serve as a foundational guide for its effective utilization in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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